2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chloro group could introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-3-6-13(19)9-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-7-14(26-2)8-5-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCCTUUBYYPIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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